3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-chlorophenyl)hydrazone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of FPH is complex, with a fluorophenyl group, a pyrazole ring, a carbaldehyde group, and a chlorophenyl hydrazone group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of the intermediate pyrazoline to the corresponding pyrazole .Scientific Research Applications
Synthesis and Crystal Structures : One study focused on the synthesis of several pyrazole compounds, including derivatives of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. These compounds were synthesized by condensing chalcones with hydrazine hydrate. The structures of these compounds were characterized by X-ray single crystal structure determination, providing valuable insights into their molecular configurations (Loh et al., 2013).
Antioxidant and Anti-Inflammatory Activities : Another study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant and anti-inflammatory activities. The synthesized compounds demonstrated significant biological activities, with two molecules showing potent antioxidant activity compared to standard references (Sudha et al., 2021).
Biological Activities of Hydrazone Derivatives : Hydrazone derivatives exhibit a wide range of biological activities, including antimicrobial and antiviral properties. A study involving the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes led to the synthesis of various hydrazone derivatives, potentially valuable in biological applications (Kumara et al., 2016).
Apoptosis Inducer in Biological Assays : The synthesis of molecular hybrids containing pyrazole, thiazole moiety using hydrazone as a linker was conducted in a study. These compounds demonstrated apoptosis inducing ability and cytotoxic nature in biological assays, suggesting potential applications in cancer research (Kumar et al., 2017).
Anti-HSV-1 and Cytotoxic Activities : Another research explored the synthesis of new pyrazole- and isoxazole-based heterocycles with potential anti-HSV-1 and cytotoxic activities. The study highlighted the reactivity of certain hydrazides towards fluorinated aldehyde, resulting in compounds with significant antiviral properties (Dawood et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-chloro-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4/c17-13-3-7-15(8-4-13)21-19-9-12-10-20-22-16(12)11-1-5-14(18)6-2-11/h1-10,21H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLOICWKRLPGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=NNC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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